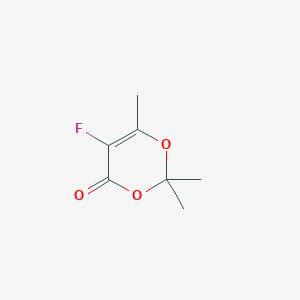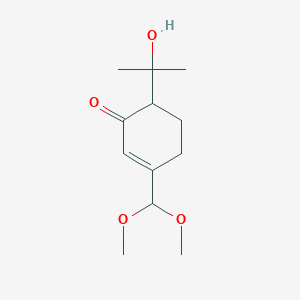
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)-, also known as DMHIO, is a compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects that make it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- is not fully understood. However, it is believed that 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- exerts its effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes.
Efectos Bioquímicos Y Fisiológicos
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- has been found to possess various biochemical and physiological effects. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. In addition, 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- has been found to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- in lab experiments is its ability to inhibit the production of inflammatory mediators. This makes it a useful tool for studying the mechanisms of inflammation and the development of new anti-inflammatory drugs. However, one of the limitations of using 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- in lab experiments is its potential toxicity, which may limit its use in certain studies.
Direcciones Futuras
There are several future directions for research on 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)-. One of the main directions is the development of new drugs based on 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- for the treatment of pain and inflammation. Another direction is the investigation of the potential use of 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- in the treatment of oxidative stress-related diseases. Further research is also needed to fully understand the mechanism of action of 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- and its potential toxicity.
Métodos De Síntesis
The synthesis of 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- can be achieved through several methods. One of the most common methods involves the reaction of 2-cyclohexen-1-one with formaldehyde and isopropyl alcohol in the presence of a catalyst. Another method involves the reaction of 2-cyclohexen-1-one with dimethyl sulfate and sodium hydroxide, followed by the reaction with formaldehyde and isopropyl alcohol.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- has been found to possess various properties that make it useful in scientific research. One of the main applications of 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- is in the field of medicinal chemistry. 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propiedades
Número CAS |
144918-16-1 |
|---|---|
Nombre del producto |
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- |
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
3-(dimethoxymethyl)-6-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O4/c1-12(2,14)9-6-5-8(7-10(9)13)11(15-3)16-4/h7,9,11,14H,5-6H2,1-4H3 |
Clave InChI |
JHHDVOQJGNFLRX-UHFFFAOYSA-N |
SMILES |
CC(C)(C1CCC(=CC1=O)C(OC)OC)O |
SMILES canónico |
CC(C)(C1CCC(=CC1=O)C(OC)OC)O |
Sinónimos |
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



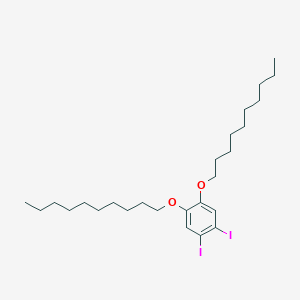
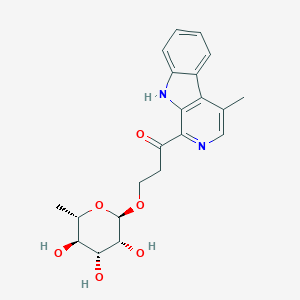
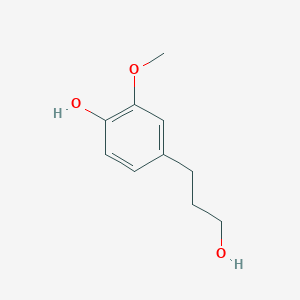
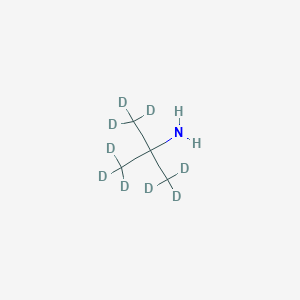
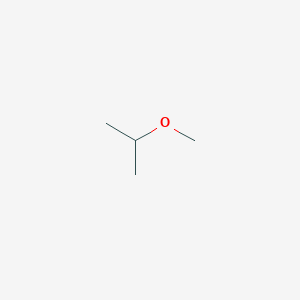

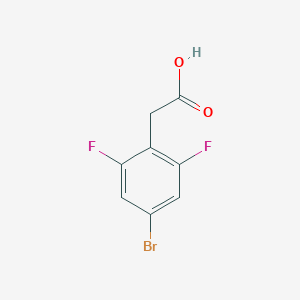

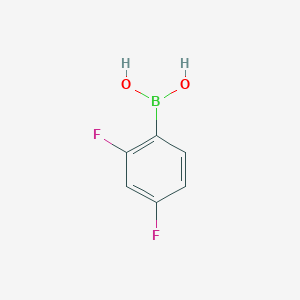
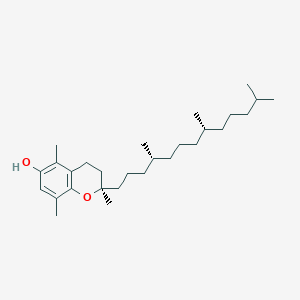
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)
![3-Methylbenzo[b]thiophene-2-carboxaldehyde](/img/structure/B122132.png)
